molecular formula C17H15FN2O2S2 B11551217 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11551217
M. Wt: 362.4 g/mol
InChI Key: ZQLUAKGIYAIRTC-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a benzothiazole ring, an ethoxy group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the reaction of the ethoxy-benzothiazole derivative with 2-fluoroaniline and acetic anhydride to form the acetamide linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.

    Industrial Applications: It is investigated for its use as a corrosion inhibitor and in the synthesis of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Protein Binding: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein structure and function.

    Cellular Pathways: The compound may modulate cellular pathways involved in cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide: This compound lacks the fluorophenyl group, which may affect its biological activity and chemical reactivity.

    2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and electronic properties.

    2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide: The position of the fluorine atom on the phenyl ring can affect the compound’s reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15FN2O2S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H15FN2O2S2/c1-2-22-11-7-8-14-15(9-11)24-17(20-14)23-10-16(21)19-13-6-4-3-5-12(13)18/h3-9H,2,10H2,1H3,(H,19,21)

InChI Key

ZQLUAKGIYAIRTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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